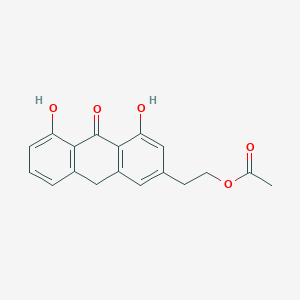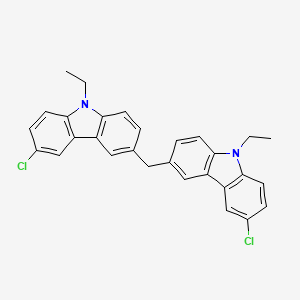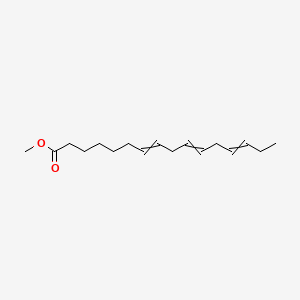
7,10,13-Hexadecatrienoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10,13-Hexadecatrienoic acid methyl ester is a fatty acid methyl ester with the molecular formula C₁₇H₂₈O₂ and a molecular weight of 264.4030 g/mol . . This compound is characterized by the presence of three conjugated double bonds in its carbon chain, making it a polyunsaturated fatty acid ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13-Hexadecatrienoic acid methyl ester typically involves the esterification of 7,10,13-Hexadecatrienoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 7,10,13-Hexadecatrienoic acid with methanol . This process is catalyzed by either an acid or a base, with sodium methoxide being a commonly used base catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
7,10,13-Hexadecatrienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction of the double bonds can yield saturated fatty acid esters.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide or sulfuric acid.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: 7,10,13-Hexadecatrienoic acid.
Wissenschaftliche Forschungsanwendungen
7,10,13-Hexadecatrienoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing into its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodiesel and as a precursor for the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 7,10,13-Hexadecatrienoic acid methyl ester involves its incorporation into cellular membranes, where it can influence membrane fluidity and function . It may also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,10,13-Hexadecatrienoic acid: The free acid form of the compound.
Methyl 7(Z),10(Z),13(Z)-Hexadecatrienoate: Another isomer with similar properties.
Uniqueness
7,10,13-Hexadecatrienoic acid methyl ester is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties . Its methyl ester form also enhances its solubility and stability compared to the free acid .
Eigenschaften
IUPAC Name |
methyl hexadeca-7,10,13-trienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11H,3,6,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCBVNCDAEWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339434 |
Source


|
| Record name | 7,10,13-HEXADECATRIENOIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56554-30-4 |
Source


|
| Record name | 7,10,13-HEXADECATRIENOIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
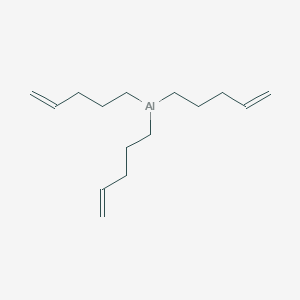
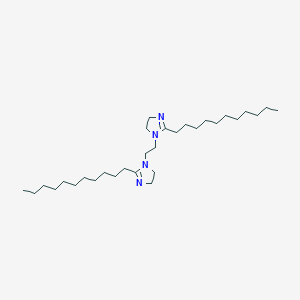
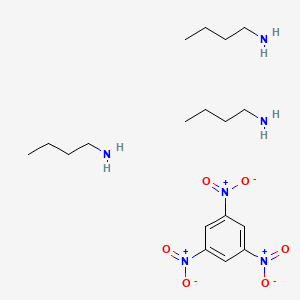
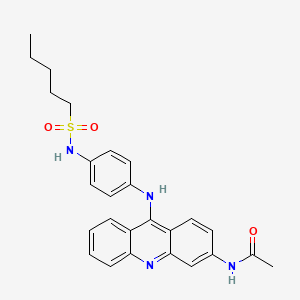
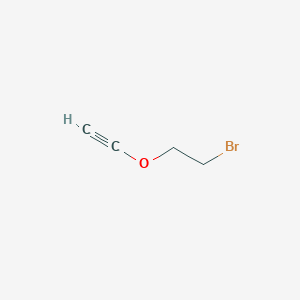
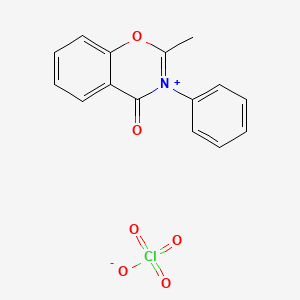

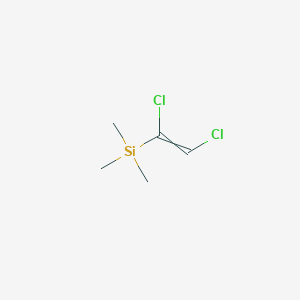
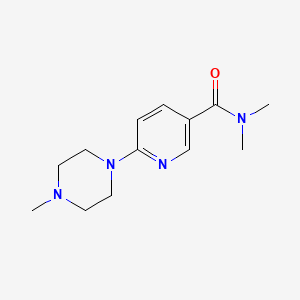
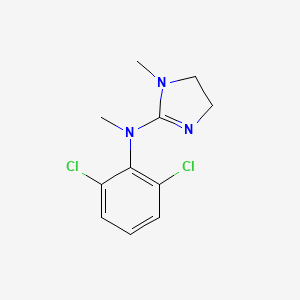
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
